molecular formula C15H28O2 B12653097 2-Methylundecyl acrylate CAS No. 93804-48-9

2-Methylundecyl acrylate

Cat. No.: B12653097
CAS No.: 93804-48-9
M. Wt: 240.38 g/mol
InChI Key: SUMJDRRSFUWROA-UHFFFAOYSA-N
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Description

2-Methylundecyl acrylate: is an organic compound with the molecular formula C15H28O2. It is an ester derived from acrylic acid and 2-methylundecanol. This compound is part of the acrylate family, which is known for its applications in polymer chemistry, particularly in the production of various plastics, adhesives, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylundecyl acrylate typically involves the esterification of acrylic acid with 2-methylundecanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the reaction of acrylic acid with 2-methylundecanol in the presence of a catalyst. The continuous flow process offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Methylundecyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 2-methylundecanol.

    Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Addition Reactions: Nucleophiles such as thiols, amines, or alcohols under mild conditions.

Major Products:

    Polymerization: Poly(this compound).

    Hydrolysis: Acrylic acid and 2-methylundecanol.

    Addition Reactions: Various adducts depending on the nucleophile used.

Scientific Research Applications

2-Methylundecyl acrylate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Methylundecyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group contains a carbon-carbon double bond that is highly reactive and can participate in free radical polymerization. This process involves the formation of free radicals that initiate the polymerization reaction, leading to the formation of long polymer chains.

Comparison with Similar Compounds

    2-Ethylhexyl acrylate: Another acrylate ester used in similar applications but with different physical properties due to its branched structure.

    Butyl acrylate: Commonly used in the production of polymers and copolymers for coatings and adhesives.

    Methyl methacrylate: Widely used in the production of polymethyl methacrylate (PMMA), known for its transparency and impact resistance.

Uniqueness: 2-Methylundecyl acrylate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances the flexibility and adhesion of the resulting polymers. This makes it particularly suitable for applications requiring durable and flexible coatings .

Properties

CAS No.

93804-48-9

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

2-methylundecyl prop-2-enoate

InChI

InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-14(3)13-17-15(16)5-2/h5,14H,2,4,6-13H2,1,3H3

InChI Key

SUMJDRRSFUWROA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)COC(=O)C=C

Origin of Product

United States

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